molecular formula C15H24N4O3 B1414578 Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate CAS No. 2197064-33-6

Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate

Cat. No. B1414578
CAS RN: 2197064-33-6
M. Wt: 308.38 g/mol
InChI Key: JPNXRWFTGPELFB-VAWYXSNFSA-N
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Description

Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate is a synthetic compound with the molecular formula C15H24N4O3 . It has a molecular weight of 282.38 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . X-ray diffraction (XRD) can also be used to evaluate its single crystal .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.38 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available literature.

Scientific Research Applications

1. Synthesis and Characterization

Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate and its derivatives are subjects of interest in synthetic chemistry. For example, a compound synthesized from 3-fluorobenzoic acid and carbamimide, characterized by LCMS, NMR, IR, and CHN elemental analysis, has been studied for its crystal structure and evaluated for antibacterial and anthelmintic activity, showing moderate effectiveness in these applications (Sanjeevarayappa et al., 2015).

2. Catalysis in Polymer Chemistry

Polymethacrylates containing derivatives of this compound have been synthesized and used as catalysts in acylation chemistry. These polymers, particularly homopolymer 2, exhibited significant catalytic activity, influenced by neighboring groups in the catalytic cycle (Mennenga et al., 2015).

3. Biological and Medicinal Research

In the realm of medicinal chemistry, derivatives of tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate have been explored for various biological activities. For instance, derivatives were synthesized and tested for antibacterial and antifungal activities, revealing moderate action against several microorganisms (Kulkarni et al., 2016).

4. Crystallography and Molecular Structure

The crystal and molecular structure of this compound and its derivatives are of significant interest. For example, a study on tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate revealed typical bond lengths and angles for this piperazine-carboxylate, contributing to the understanding of its molecular structure (Mamat et al., 2012).

5. Corrosion Inhibition

Research also extends to the field of materials science, where novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been synthesized and tested for their anticorrosive activity on carbon steel in acidic environments, showing significant inhibition efficiency (Praveen et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

properties

IUPAC Name

tert-butyl 4-[(E)-2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)12(10-16)11-17(4)5/h11H,6-9H2,1-5H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNXRWFTGPELFB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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